2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide
CAS No.: 2034363-86-3
Cat. No.: VC4753177
Molecular Formula: C15H19N5O2
Molecular Weight: 301.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034363-86-3 |
|---|---|
| Molecular Formula | C15H19N5O2 |
| Molecular Weight | 301.35 |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C15H19N5O2/c1-10-8-15-19(6-7-20(15)17-10)5-4-16-14(21)9-13-11(2)18-22-12(13)3/h6-8H,4-5,9H2,1-3H3,(H,16,21) |
| Standard InChI Key | XTMWRTRWCIZARN-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN(C2=C1)CCNC(=O)CC3=C(ON=C3C)C |
Introduction
Key Features:
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The isoxazole ring contributes to the compound's stability and potential bioactivity due to its aromaticity.
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The imidazo[1,2-b]pyrazole system is often associated with pharmacological properties, including anticancer and antimicrobial activities in related compounds.
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The acetamide linkage provides flexibility to the molecule and may facilitate interactions with biological targets.
Synthesis Pathways
While specific synthetic procedures for this compound are unavailable in the search results, general methods for synthesizing similar compounds involve:
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Constructing the isoxazole ring via condensation reactions between hydroxylamine derivatives and β-diketones.
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Synthesizing the imidazo[1,2-b]pyrazole core through cyclization reactions using hydrazine derivatives and suitable precursors like pyrazoles.
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Coupling the two heterocycles through an acetamide bond using acylation reagents such as acetyl chloride or acetic anhydride.
Potential Applications
Based on structural analogs, this compound may have applications in:
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Pharmaceutical Research:
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Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
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Imidazo[1,2-b]pyrazole systems are explored for kinase inhibition and other therapeutic activities.
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The acetamide group may enhance solubility and bioavailability.
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Material Science:
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Heterocyclic compounds like this may be used as precursors for advanced materials or ligands in coordination chemistry.
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Biological Activity Screening:
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The combination of two bioactive heterocycles suggests potential activity against enzymes or receptors relevant to diseases such as cancer or infections.
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Research Directions
Future studies could explore:
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Synthesis optimization to improve yield and purity.
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Biological assays to evaluate antimicrobial, anticancer, or anti-inflammatory activities.
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Computational modeling to predict binding affinities with biological targets.
Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | ~274 g/mol |
| Functional Groups | Isoxazole, Imidazo[1,2-b]pyrazole, Acetamide |
| Predicted Solubility | Moderate in polar solvents |
| Potential Applications | Pharmaceuticals, Material Science |
If further experimental data or detailed literature becomes available on this compound, it would enrich the understanding of its properties and applications.
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